

GNE-495 in Focus: A Head-to-Head Comparison of MAP4K Inhibitors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GNE-495
Cat. No.: B15607992

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of **GNE-495** and other leading Mitogen-Activated Protein Kinase Kinase Kinase (MAP4K) inhibitors. This analysis, supported by experimental data, aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the MAP4K family.

The MAP4K family of serine/threonine kinases, which includes MAP4K1 (HPK1), MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MAP4K6 (MINK), plays a pivotal role in a multitude of cellular processes. These kinases are implicated in signaling pathways that regulate inflammation, immune responses, cell proliferation, and apoptosis.[1] Their involvement in various pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, has positioned them as attractive targets for therapeutic intervention.

GNE-495 has emerged as a potent and selective inhibitor of MAP4K4, demonstrating efficacy in preclinical models of retinal angiogenesis.[2][3][4] This guide will objectively compare **GNE-495** with other notable MAP4K inhibitors, presenting key performance data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Performance Data: A Quantitative Comparison

To provide a clear overview of the potency and selectivity of **GNE-495** relative to other MAP4K inhibitors, the following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Potency (IC50) of MAP4K Inhibitors

Inhibitor	MAP4K4 (HGK)	MINK1 (MAP4K6)	TNIK (MAP4K7)	Other Kinases	Reference
GNE-495	3.7 nM	Inhibits	Inhibits	High selectivity	[2] [5] [6] [7]
PF-06260933	3.7 nM	-	-	Highly selective	[6]
DMX-5804	3 nM	pIC50 = 8.18	pIC50 = 7.96	-	[6] [7]
MAP4K4-IN-3	14.9 nM	-	-	-	[6]
URMC-099	Inhibits	-	-	MAP3K inhibitor	[3] [8]

Note: "-" indicates data not readily available in the searched literature. pIC50 is the negative logarithm of the IC50 value.

Table 2: Cellular Activity of MAP4K Inhibitors

Inhibitor	Cell-Based Assay	Cellular Potency (IC50/EC50)	Reference
GNE-495	HUVEC Migration	Effective	[4]
PF-06260933	TNF- α -mediated endothelial permeability	160 nM	[6]
MAP4K4-IN-3	-	470 nM	[6]

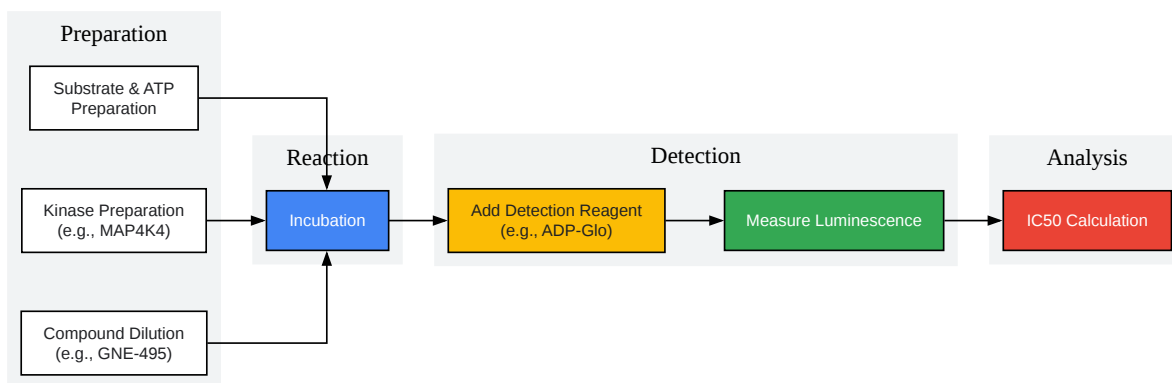
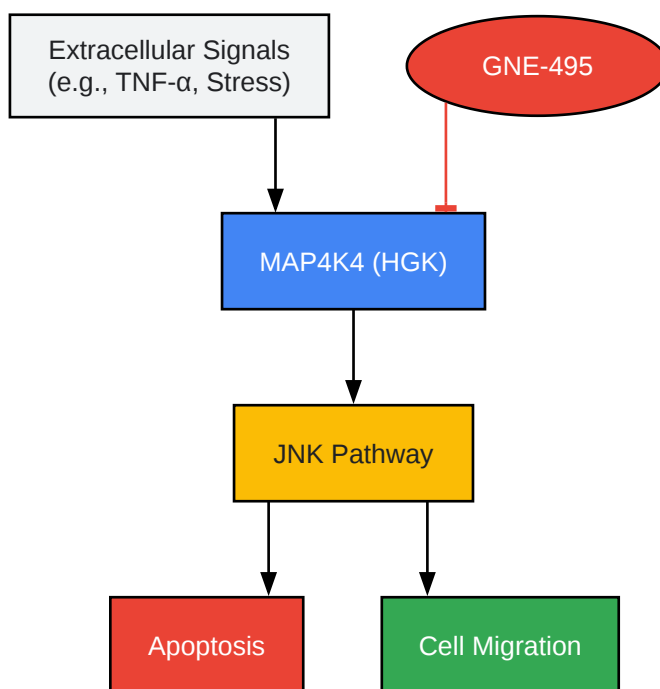
Table 3: Pharmacokinetic Properties of GNE-495

Species	Route	Clearance	Half-life	Oral Bioavailability (F)	Brain Penetration	Reference
Mouse, Rat, Dog	IV, PO	Low	Moderate	37-47%	Minimal	[4] [5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

MAP4K4 Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. domainex.co.uk [domainex.co.uk]
- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design of GNE-495, a Potent and Selective MAP4K4 Inhibitor with Efficacy in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNE-495 | MAPK | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-495 in Focus: A Head-to-Head Comparison of MAP4K Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607992#head-to-head-comparison-of-gne-495-and-other-map4k-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com